methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 899725-12-3
VCID: VC11884834
InChI: InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-5-3-2-4-6-16)31(27,28)25-13-11-24(12-14-25)18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3
SMILES: COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Molecular Formula: C22H21ClN2O4S2
Molecular Weight: 477.0 g/mol

methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

CAS No.: 899725-12-3

VCID: VC11884834

Molecular Formula: C22H21ClN2O4S2

Molecular Weight: 477.0 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate - 899725-12-3

Description

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound notable for its structural diversity and potential applications in medicinal chemistry. This compound features a thiophene ring, a piperazine moiety, and both sulfonyl and carboxylate functional groups, making it significant in various fields such as pharmacology and organic synthesis.

Molecular Formula and Weight

  • Molecular Formula: C23H23ClN2O4S2

  • Molecular Weight: Approximately 491.0 g/mol

Structural Representation

The structure of methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can be depicted as follows:

Atom TypeCount
Carbon23
Hydrogen23
Chlorine1
Nitrogen2
Oxygen4
Sulfur2

Synthesis of the Compound

The synthesis of methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves several key steps:

  • Preparation of the Piperazine Derivative: Starting with piperazine, a chlorophenyl group is introduced.

  • Formation of the Thiophene Ring: The thiophene structure is synthesized through cyclization reactions involving appropriate precursors.

  • Sulfonation Reaction: The introduction of the sulfonyl group is achieved through sulfonation techniques.

  • Carboxylation: Finally, the carboxylic acid group is added to complete the synthesis.

Careful control of reaction conditions such as temperature and solvent choice is crucial to optimize yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure of the synthesized compound.

Mechanism of Action

Research indicates that compounds containing piperazine structures exhibit diverse biological activities, including:

  • Antimicrobial Effects: Potential applications in treating bacterial infections.

  • Anticancer Properties: Emerging studies suggest efficacy against certain cancer cell lines.

The mechanism of action for methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate primarily revolves around its interaction with various biological targets, particularly through modulation of neurotransmitter receptors.

Applications in Scientific Research

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several applications in scientific research:

  • Pharmacological Studies: Investigated for its potential therapeutic effects in various diseases.

  • Organic Synthesis: Used as a building block for developing other complex organic molecules.

CAS No. 899725-12-3
Product Name methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Molecular Formula C22H21ClN2O4S2
Molecular Weight 477.0 g/mol
IUPAC Name methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Standard InChI InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-5-3-2-4-6-16)31(27,28)25-13-11-24(12-14-25)18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3
Standard InChIKey NCHWAGCZIHQISD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Canonical SMILES COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
PubChem Compound 16813273
Last Modified Nov 23 2023

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